molecular formula C16H13N5O4S B2743135 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide CAS No. 896330-79-3

2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide

Cat. No.: B2743135
CAS No.: 896330-79-3
M. Wt: 371.37
InChI Key: MSQGHYZMMCSCKJ-UHFFFAOYSA-N
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Description

2-({8-Methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide is a sulfur-containing heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core linked to a 4-nitrophenylacetamide moiety via a sulfanyl (-S-) bridge. Such compounds are typically synthesized for applications in medicinal chemistry, leveraging their heterocyclic frameworks for bioactivity modulation.

Properties

IUPAC Name

2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4S/c1-10-6-7-20-13(8-10)18-15(19-16(20)23)26-9-14(22)17-11-2-4-12(5-3-11)21(24)25/h2-8H,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQGHYZMMCSCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the pyridotriazine core, followed by the introduction of the sulfanyl and nitrophenylacetamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may lead to the formation of sulfoxides or sulfones, while reduction of the nitrophenyl group may result in the formation of amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a pyrido-triazine moiety, such as 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the triazine ring can enhance anticancer activity by increasing interactions with cellular targets involved in tumor growth and proliferation .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Preliminary studies have shown that similar derivatives exhibit effectiveness against common pathogens like Escherichia coli and Staphylococcus aureus. The presence of the sulfanyl group may play a crucial role in enhancing these antimicrobial properties .

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes relevant to disease progression. For instance, it could inhibit enzymes involved in metabolic pathways associated with cancer and neurodegenerative diseases. Understanding the structure-activity relationship (SAR) is critical for optimizing its enzyme inhibitory effects .

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how specific structural features of the compound influence its biological activity:

Structural FeatureEffect on Activity
Pyrido-Triazine MoietyContributes to anticancer activity
Sulfanyl GroupPotential role in enzyme inhibition
Nitro GroupMay enhance interactions with biological targets

Case Study 1: Anticancer Screening

In a recent screening of compounds against multicellular spheroids (a model for tumor growth), derivatives of pyrido-triazines showed significant cytotoxicity. The study highlighted that structural modifications could lead to enhanced anticancer properties .

Case Study 2: Antimicrobial Testing

A series of experiments evaluated the antimicrobial efficacy of similar compounds against various bacterial strains. Results indicated that compounds with a pyrido-triazine backbone exhibited lower minimum inhibitory concentrations (MIC), suggesting strong antimicrobial potential .

Mechanism of Action

The mechanism of action of 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): This compound shares a nitro-substituted phenylacetamide backbone but differs in substituent position (4-chloro-2-nitro vs. 4-nitro) and the presence of a methylsulfonyl group. The chloro-nitro substitution introduces steric hindrance and electronic effects, slightly twisting the nitro group out of the benzene plane (O1–N1–C3–C2 torsion angle: -16.7°).
  • Sulfamoylphenyl-containing Acetamides ():
    Compounds like B12 and B13 feature sulfamoylphenyl groups instead of nitro substituents. The sulfamoyl (-SO₂NH₂) group introduces hydrogen-bonding capacity and polarity, which may enhance solubility or target binding compared to nitro groups. The oxy (B12) vs. thio (B13) bridges in these analogs demonstrate how sulfur oxidation states influence molecular geometry and bioactivity .

Heterocyclic Core Variations

  • Pyrido[1,2-a][1,3,5]triazin-4-one vs. Tetrahydropyrimidinone (): The pyrido-triazinone core in the target compound is a fused bicyclic system with conjugated π-electrons, likely enhancing rigidity and planarity compared to the saturated tetrahydropyrimidinone ring in B12/B13. This difference impacts electronic properties (e.g., aromaticity) and may affect interactions with enzymes or receptors .
  • Triazole Derivatives (): Acetamides with 1,2,4-triazole cores (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) exhibit anti-exudative activity.

Sulfur-Bridge Functionality

  • Sulfanyl (-S-) vs. Sulfonyl (-SO₂-) Groups:
    The sulfanyl bridge in the target compound is less polarizable than the sulfonyl group in ’s analog. Sulfonyl groups enhance electron-withdrawing effects and hydrogen-bond acceptor capacity, which may improve binding to polar active sites but reduce membrane permeability .

  • Thio vs. Oxy Bridges (): Replacing the sulfanyl bridge with an oxy (-O-) group (as in B12) reduces steric bulk and alters bond angles (C–S–C ≈ 100° vs.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Core Structure Key Substituents Bioactivity Notes Reference
Target Compound Pyrido[1,2-a][1,3,5]triazinone 4-Nitrophenyl, sulfanyl Not explicitly reported -
N-(4-Chloro-2-nitrophenyl)-... () Benzene 4-Chloro-2-nitro, methylsulfonyl Intermediate in synthesis
B12/B13 () Tetrahydropyrimidinone Sulfamoylphenyl, oxy/thio bridges Evaluated for bioactivity
Triazole Derivatives () 1,2,4-Triazole Furan-2-yl, sulfanyl Anti-exudative activity

Biological Activity

The compound 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide is a synthetic organic molecule that belongs to the class of heterocyclic compounds. Its unique structure incorporates a pyrido[1,2-a][1,3,5]triazin moiety, which is known for various biological activities. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H18N4O2S
  • Molecular Weight : 354.43 g/mol
  • IUPAC Name : N-(4-nitrophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Biological Activity Overview

The biological activities of compounds similar to 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide have been studied extensively. Key areas of focus include:

1. Anticancer Activity
Research indicates that derivatives of pyrido[1,2-a][1,3,5]triazin exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study demonstrated moderate cytotoxic activity in compounds with similar structural features when tested against human cancer cell lines (e.g., HeLa and MCF7) .
CompoundIC50 (μM)Cell Line
Compound A18.17HeLa
Compound B30.14MCF7
2-{...}TBDTBD

2. Enzymatic Inhibition
Compounds featuring the pyrido[1,2-a][1,3,5]triazin structure have shown potential as enzyme inhibitors. Specifically:

  • They may inhibit key enzymes involved in cancer progression and metabolic pathways .

3. Antimicrobial Activity
Some studies have reported antimicrobial properties associated with related compounds:

  • The presence of the sulfanyl group in the structure enhances the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies highlight the biological relevance of this compound:

Case Study 1: Anticancer Screening
In a systematic screening of various triazine derivatives:

  • Compounds similar to 2-{...} were evaluated for their ability to induce apoptosis in cancer cells. The results indicated a dose-dependent increase in apoptosis markers in treated cells.

Case Study 2: Enzyme Inhibition
A series of enzymatic assays were conducted to assess the inhibitory potential on specific kinases:

  • The compound demonstrated notable inhibition rates against certain kinases involved in signal transduction pathways crucial for cancer cell survival.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the pyrido[1,2-a][1,3,5]triazin-4-one core. Key steps include thiolation (to introduce the sulfanyl group) and subsequent coupling with N-(4-nitrophenyl)acetamide. Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) significantly impact yield. For example:
  • Solvent choice: Polar aprotic solvents like DMF or DMSO are preferred for nucleophilic substitution reactions .
  • Temperature control: Maintaining 60–80°C during coupling reactions minimizes side-product formation .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the pure compound. Yield optimization requires iterative adjustment of molar ratios (e.g., 1:1.2 for thiolating agent to core intermediate) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer: Structural confirmation relies on 1H/13C NMR to verify substituent positions and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. For example:
  • NMR analysis: The pyrido-triazinone core’s carbonyl group typically appears at δ 165–170 ppm in 13C NMR .
  • Mass spectrometry: ESI-MS in positive ion mode should show [M+H]+ matching the theoretical molecular weight .
    Discrepancies in spectral data may indicate residual solvents or unreacted intermediates, necessitating re-purification .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer: Begin with enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs. Use fluorogenic substrates or ADP-Glo assays for high-throughput screening. Follow with cytotoxicity profiling (MTT assay on cancer cell lines) at concentrations ranging from 1–100 µM. For example:
  • Kinase inhibition: Test against EGFR or CDK2, comparing IC50 values with known inhibitors .
  • Cytotoxicity: HepG2 and MCF-7 cell lines are standard models for triazine derivatives .
    Ensure biological replicates (n=3) and solvent controls (DMSO ≤0.1%) to validate results .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data?

  • Methodological Answer: Conflicting activity data (e.g., variable IC50 values across studies) may arise from differences in assay conditions or compound stability. Address this via:
  • Molecular docking: Use AutoDock Vina to model interactions with target proteins (e.g., PDB: 1M17 for kinases). Compare binding poses with active analogs .
  • Molecular Dynamics (MD) simulations: Assess stability of ligand-protein complexes over 50–100 ns trajectories to identify key residues influencing activity .
    Validate computational predictions with isothermal titration calorimetry (ITC) to measure binding affinity experimentally .

Q. What strategies can elucidate the mechanism of thiolation in the synthesis pathway?

  • Methodological Answer: The sulfanyl group’s introduction likely proceeds via nucleophilic aromatic substitution (SNAr). To confirm:
  • Kinetic studies: Monitor reaction progress using in-situ IR spectroscopy (C=O and S-H stretch regions) .
  • Isotopic labeling: Use deuterated solvents (e.g., DMF-d7) to track proton exchange during intermediate formation .
    Compare activation energies (Arrhenius plots) for thiolation under varying pH (4–9) to identify rate-limiting steps .

Q. How can structural modifications enhance metabolic stability without compromising activity?

  • Methodological Answer: Perform SAR studies by synthesizing analogs with:
  • Electron-withdrawing groups (e.g., -CF3) on the phenyl ring to reduce oxidative metabolism .
  • PEG-linked substituents to improve solubility and reduce hepatic clearance .
    Evaluate stability via microsomal assays (human liver microsomes, NADPH cofactor) and correlate with LogP values (target ≤3.5) .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to determine if discrepancies arise from assay variability or compound degradation?

  • Methodological Answer:
  • Stability testing: Incubate the compound in cell culture media (RPMI-1640, 37°C) and analyze via HPLC at 0, 24, and 48 hours. Degradation products >5% indicate instability .
  • Assay standardization: Repeat cytotoxicity studies using identical cell passage numbers, serum concentrations (e.g., 10% FBS), and incubation times (48–72 hours) .
  • Statistical analysis: Apply ANOVA to compare inter-study variances and identify outliers .

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